1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research into similar compounds has led to the development of novel synthetic routes and chemical reactions. For example, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines demonstrates the versatility of piperidine derivatives in synthesizing sulfur-nitrogen heterocycles, which could have implications for the synthesis or modification of the compound (Bryce, 1984).
Antimicrobial and Antituberculosis Activity
Compounds with structural similarities have been evaluated for their antimicrobial and antituberculosis activities. For instance, 3-heteroarylthioquinoline derivatives were synthesized and shown to possess significant activity against Mycobacterium tuberculosis, highlighting the potential of similar compounds for antimicrobial research (Chitra et al., 2011).
Antihypertensive and α-Blocking Agents
Research into thiazole and thiadiazole derivatives has identified compounds with promising antihypertensive α-blocking activity. These findings suggest that related compounds, including the one of interest, could be explored for their potential cardiovascular effects (Abdel-Wahab et al., 2008).
Antioxidant and Antimicrobial Evaluation
Bicyclic thiadiazolo[3,2-α]pyrimidine analogues have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such research underscores the potential utility of structurally similar compounds in developing new antioxidants and antimicrobials (Bhadraiah et al., 2021).
Molecular Docking Studies
Molecular docking studies have been conducted on various compounds to predict their binding affinities and potential biological activities. For example, sulfonamides incorporating aroylhydrazone and thiadiazolyl moieties have been investigated for their inhibition of carbonic anhydrase isozymes, indicating the value of computational approaches in understanding the bioactivity of complex molecules (Alafeefy et al., 2015).
Mechanism of Action
Piperidine derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Properties
IUPAC Name |
1-[4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-15(24)16-7-9-18(10-8-16)29(25,26)22-13-11-17(12-14-22)23-20-6-4-3-5-19(20)21(2)30(23,27)28/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGPEJQXLCPNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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